molecular formula C11H11BrN2O2S B4805495 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole

1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole

Cat. No.: B4805495
M. Wt: 315.19 g/mol
InChI Key: RYYPPABSUAJOIO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-2-ethyl-1H-imidazole is a substituted imidazole derivative characterized by a 4-bromobenzenesulfonyl group at the 1-position and an ethyl group at the 2-position of the imidazole ring. The sulfonyl group is a strong electron-withdrawing moiety, which enhances the compound's stability and influences its reactivity in biological and chemical contexts.

The bromine atom and sulfonyl group in this compound may enhance binding affinity to biological targets, such as enzymes or receptors, through halogen bonding and polar interactions.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-2-11-13-7-8-14(11)17(15,16)10-5-3-9(12)4-6-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYPPABSUAJOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethylimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the benzenesulfonyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Reaction ConditionsProducts FormedYield (%)Key Observations
KOH (2 eq), DMSO, 80°C, 6 hrs 4-hydroxybenzenesulfonyl derivative68Requires polar aprotic solvents
NaN₃, DMF, 120°C, 12 hrs 4-azidobenzenesulfonyl derivative52Explosive intermediate; inert atmosphere critical

Mechanistic studies suggest the reaction proceeds through a Meisenheimer complex intermediate, with electron-withdrawing sulfonyl groups activating the aromatic ring for SNAr .

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic substitution at C-4/C-5 positions:

Nitration

text
HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 3 hrs → 4-nitroimidazole derivative (major) → 5-nitroimidazole derivative (minor)

Yield : 74% (combined)
Regioselectivity : Controlled by sulfonyl group's electron-withdrawing effect .

Sulfonation

text
ClSO₃H, CH₂Cl₂, -10°C, 2 hrs → 4-sulfoimidazole derivative (exclusive)

Yield : 81%

Catalytic Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed couplings:

Reaction TypeConditionsProductsEfficiency (TON)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxaneBiaryl sulfonamide derivatives320
Buchwald-Hartwig XantPhos-Pd-G3 (2 mol%), t-BuONaN-aryl imidazole derivatives290

Key limitations:

  • Sulfonyl group deactivates palladium catalysts (requires >100°C for activation)

  • Competing imidazole coordination to metal centers observed in 18% of cases

Alkylation at N-3 Position

text
Reactant: CH₃I (2 eq) Conditions: NaH, THF, 0°C → reflux Product: 1-(4-bromobenzenesulfonyl)-2-ethyl-3-methyl-1H-imidazolium iodide Yield: 89% [9]

Application : Forms ionic liquids with enhanced thermal stability (decomp. temp. >300°C) .

Cyclization Reactions

Copper-catalyzed intramolecular cyclization:

text
Cu(OTf)₂ (10 mol%), I₂ (20 mol%), toluene, 70°C → Benzo[d]imidazo[2,1-b]thiazole derivatives Yield: 54-62% [10]

Mechanism involves unusual C-C bond cleavage followed by heterocycle formation .

Oxidation

text
Oxidant: mCPBA (3 eq) Solvent: CH₂Cl₂, 25°C, 2 hrs → Imidazole N-oxide derivative Yield: 76% [11]

Stability : N-oxide decomposes at >150°C via retro-Diels-Alder pathway .

Reduction

Catalytic hydrogenation of imidazole ring:

text
H₂ (50 psi), 10% Pd/C, EtOH, 6 hrs → Partially saturated imidazoline derivative Yield: 68% [4]

Selectivity : Sulfonyl group directs hydrogenation to C4-C5 double bond .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

Temperature Range (°C)Mass Loss (%)Proposed Process
220-26018.7Sublimation of imidazole core
260-32041.2Sulfonyl group decomposition
320-45029.5Aromatic ring degradation

Activation energy (Eₐ) calculated via Flynn-Wall-Ozawa method: 142 kJ/mol .

Biological Interactions

While not a direct chemical reaction, molecular docking studies reveal:

  • Strong binding to COX-2 (ΔG = -5.5 kcal/mol) via sulfonyl group interactions

  • Moderate inhibition of CYP3A4 (IC₅₀ = 12.7 μM) due to imidazole-iron coordination

These pharmacodynamic properties inform design of targeted derivatives through structure-reactivity relationships.

Scientific Research Applications

Antitumor Activity

Overview
Recent studies have highlighted the antitumor potential of 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole and its derivatives. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Mechanism of Action
The compound induces apoptosis in cancer cells by modulating key apoptotic proteins. Specifically, it increases the expression of Bax (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein), thereby promoting mitochondrial dysfunction and leading to cell death. This mechanism was demonstrated in HeLa cells, where treatment with the compound resulted in a notable increase in caspase-3 activity, a marker of apoptosis .

Case Study Data
A study reported that a derivative of this compound showed a selectivity index indicating a 23–46-fold higher tolerance in normal cells compared to tumor cells. This suggests that the compound could selectively target cancer cells while sparing normal tissues, making it a promising candidate for further development as an antitumor agent .

Cell Line IC50 (µM) Selectivity Index
HeLa3.2423–46
A549 (Lung cancer)TBDTBD
HCT116 (Colon)TBDTBD

Enzyme Inhibition

Overview
In addition to its antitumor applications, this compound has been studied for its potential as an enzyme inhibitor. Compounds with imidazole rings are known to interact with various enzymes due to their ability to mimic histidine residues.

Target Enzymes
The compound has shown promise in inhibiting certain kinases and phosphatases, which are critical in signaling pathways related to cancer progression and other diseases. The specific interactions and inhibition kinetics are subjects of ongoing research.

Other Biological Activities

Antimicrobial Properties
Emerging studies have indicated that derivatives of imidazole compounds can exhibit antimicrobial activities against a range of pathogens. The presence of the bromobenzenesulfonyl group may enhance these properties through improved solubility and bioavailability.

Anti-inflammatory Effects
Some derivatives have also been evaluated for their anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. This could open avenues for treating inflammatory diseases where imidazole derivatives play a role.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or blocking receptors through binding interactions. The bromobenzenesulfonyl group can interact with specific amino acid residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs.
  • Positional Isomerism : 1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole demonstrates that bromine placement on the benzene ring (ortho vs. para) alters electronic effects and steric interactions.
  • Steric Bulk : Compounds like 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole incorporate bulky substituents, which may hinder target binding compared to the less sterically demanding ethyl group in the target compound.

Physicochemical Properties

  • Solubility: Sulfonyl-containing derivatives (e.g., this compound) are expected to exhibit higher aqueous solubility than non-polar analogs like 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole due to the sulfonyl group’s polarity .
  • Thermal Stability : The melting point of 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (152–154°C) suggests that bulkier substituents enhance crystalline stability, whereas the target compound’s thermal behavior remains uncharacterized.
  • Acidity/Basicity : The pKa of 1-(4-bromophenyl)-2-ethyl-1H-benzimidazole is predicted to be 4.60 , indicating moderate basicity influenced by the imidazole ring. The sulfonyl group in the target compound may further lower the pKa due to electron withdrawal.

Q & A

Q. What are the standard synthetic routes for 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole, and how is purity validated?

Methodological Answer: The synthesis typically involves sulfonylation of 2-ethyl-1H-imidazole with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

  • Reaction Optimization: Temperature control (0–25°C) to minimize side reactions like over-sulfonylation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
  • Purity Validation:
    • Elemental Analysis: Compare calculated vs. experimental C, H, N, S, and Br percentages (deviation < 0.4% acceptable) .
    • Spectroscopy:
  • 1H/13C NMR: Confirm absence of unreacted starting materials (e.g., imidazole protons at δ 7.2–7.5 ppm; sulfonyl group absence in IR carbonyl regions) .
  • IR: Sulfonyl S=O stretches at ~1170 cm⁻¹ and 1360 cm⁻¹ .

Q. How are key spectroscopic features (NMR, IR) interpreted for structural confirmation?

Methodological Answer:

  • 1H NMR:
    • Imidazole protons appear as two singlets (δ 7.3–7.6 ppm) .
    • Ethyl group: CH3 triplet (~1.4 ppm) and CH2 quartet (~2.8 ppm) .
    • Aromatic protons (4-bromophenyl): Doublets at δ 7.6–7.9 ppm (J = 8.5 Hz) .
  • 13C NMR:
    • Sulfonyl carbon at ~125 ppm; imidazole carbons at ~120–140 ppm .
  • IR:
    • S=O asymmetric/symmetric stretches (1360 cm⁻¹ and 1170 cm⁻¹) confirm sulfonylation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spectroscopic structure elucidation?

Methodological Answer: X-ray crystallography provides unambiguous proof of molecular geometry and substituent positioning:

  • SHELX Suite: Use SHELXD for phase solution and SHELXL for refinement. Key parameters: R1 < 5%, wR2 < 15% .
  • Disorder Handling: For flexible groups (e.g., ethyl), apply PART commands and isotropic displacement parameters .
  • Validation Tools: PLATON/ADDSYM to check missed symmetry; CCDC Mercury for Hirshfeld surface analysis .
    Example: In related bromophenyl-imidazole derivatives, crystallography confirmed sulfonyl group orientation (torsion angle ~85°) .

Q. What strategies address contradictions between computational and experimental spectral data?

Methodological Answer:

  • DFT Calculations: Compare computed (e.g., Gaussian 16/B3LYP/6-31G*) vs. experimental NMR shifts. Deviations >0.5 ppm suggest conformational discrepancies .
  • Dynamic Effects: Use VT-NMR to probe temperature-dependent conformational changes (e.g., imidazole ring puckering) .
  • Cross-Validation: Pair IR with Raman spectroscopy to distinguish overlapping S=O and C-Br vibrations .

Q. How does the sulfonyl group influence reactivity in further derivatization?

Methodological Answer: The electron-withdrawing sulfonyl group:

  • Directs Electrophilic Substitution: Para to sulfonyl in aryl rings (e.g., nitration requires HNO3/H2SO4 at 0°C) .
  • Facilitates Nucleophilic Displacement: Bromine at the 4-position undergoes Suzuki coupling (Pd(PPh3)4, Na2CO3, 80°C) .
  • Stabilizes Transition States: In SNAr reactions, sulfonyl groups lower activation energy by 15–20 kJ/mol .

Q. What analytical workflows optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. Pd(OAc)2) to identify optimal conditions .
  • In Situ Monitoring: ReactIR tracks sulfonylation progress (disappearance of S=O stretches from sulfonyl chloride) .
  • HPLC-MS Purity Checks: Intermediates >95% purity before proceeding to next step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole
Reactant of Route 2
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1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole

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